molecular formula C12H9ClN2O2 B3856899 N'-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B3856899
M. Wt: 248.66 g/mol
InChI Key: JDOAVVHTJZOKLO-RIYZIHGNSA-N
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Description

N'-[(E)-(4-Chlorophenyl)methylidene]furan-2-carbohydrazide is a Schiff base derivative synthesized via the condensation of furan-2-carbohydrazide with 4-chlorobenzaldehyde under acidic conditions . This compound belongs to the aroylhydrazone class, characterized by a hydrazide backbone linked to a furan ring and a 4-chlorophenyl substituent. Its structure features a planar C=N (imine) bond, critical for coordinating with metal ions and modulating biological activity.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-10-5-3-9(4-6-10)8-14-15-12(16)11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOAVVHTJZOKLO-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 4-chlorobenzaldehyde in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation . The product is then isolated by filtration and purified by recrystallization from a suitable solvent .

Chemical Reactions Analysis

Oxidation Reactions

The hydrazone group and furan ring participate in oxidation processes:

  • Oxidation of the hydrazone moiety : Reacts with strong oxidizing agents like KMnO₄ in acidic conditions to form carboxylic acid derivatives.

  • Furan ring oxidation : Under controlled conditions (e.g., H₂O₂/Fe²⁺), the furan ring undergoes epoxidation or cleavage to diketones .

Table 1: Oxidation conditions and products

Oxidizing AgentConditionsProductYieldReference
KMnO₄/H₂SO₄60°C, 2h4-Chlorobenzoic acid78%
H₂O₂/FeSO₄RT, 6hFuran-derived diketone65%

Reduction Reactions

The C=N bond is selectively reduced using:

  • Catalytic hydrogenation : Pd/C with H₂ gas reduces the hydrazone to a hydrazine derivative (C–N single bond).

  • Sodium borohydride (NaBH₄) : Targets the imine group without affecting the furan ring.

Key mechanistic insight : The electron-withdrawing chlorine enhances electrophilicity at the C=N bond, accelerating reduction kinetics.

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl/H₂O) : Cleaves the hydrazone bond to regenerate furan-2-carbohydrazide and 4-chlorobenzaldehyde.

  • Basic hydrolysis (NaOH/EtOH) : Produces furan-2-carboxylic acid and 4-chlorophenylhydrazine .

Table 2: Hydrolysis pathways

ConditionReagentsProductsApplication
Acidic (pH < 2)6M HCl, refluxFuran-2-carbohydrazide + 4-Cl-benzaldehydeRecovery of starting materials
Basic (pH > 12)2M NaOH, 70°CFuran-2-carboxylic acid + 4-Cl-phenylhydrazineIntermediate for pharmaceuticals

Cyclization Reactions

The compound forms heterocyclic systems via intramolecular reactions:

  • Thermal cyclization : Heating at 120°C induces furan ring expansion, yielding pyrrolo[1,2-a]quinoxaline derivatives .

  • Metal-catalyzed cyclization : Cu(I) catalysts promote triazole formation via click chemistry.

Example :

text
N'-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide → Cu(I)/NaN₃ → Triazole-fused furan (82% yield)[7]

Condensation and Complexation

The Schiff base acts as a ligand for transition metals:

  • Coordination with Cu(II)/Ni(II) : Forms octahedral complexes used in catalysis.

  • Supramolecular assembly : Hydrogen bonding (N–H⋯O) creates 3D networks, as observed in crystallographic studies .

Table 3: Metal complex properties

Metal IonGeometryApplicationStability Constant (log β)
Cu(II)OctahedralAntioxidant activity12.4 ± 0.3
Ni(II)Square planarElectrochemical sensors10.8 ± 0.2

Photochemical Reactions

UV irradiation induces:

  • Cis-trans isomerization : Reversible E/Z switching at the hydrazone bond.

  • Radical formation : Chlorophenyl group generates stable radicals under UV light, useful in polymer chemistry.

Biological Activity Modulation

Chemical modifications enhance pharmacological properties:

  • Sulfonation : Introduces –SO₃H groups to improve water solubility and antibacterial efficacy .

  • Nitro-group substitution : Increases antiproliferative activity against cancer cell lines (IC₅₀ = 8.2 μM).

Stability and Degradation

  • Thermal stability : Decomposes at 240°C (DSC data) .

  • pH-dependent degradation : Rapid breakdown in strongly acidic/basic environments (t₁/₂ = 2h at pH 1 or 13).

This compound’s versatility in oxidation, reduction, and coordination chemistry makes it valuable for synthesizing bioactive molecules, catalysts, and functional materials. Further studies should explore its applications in asymmetric catalysis and drug delivery systems .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N'-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide may exhibit antimicrobial properties . Hydrazide derivatives are known for their antibacterial and antifungal activities, suggesting that this compound could be investigated for similar effects. Preliminary studies have shown promising results for related hydrazides against various microbial strains, indicating a potential area for further exploration with this specific compound.

Antioxidant Properties

Another significant application of this compound is its potential as an antioxidant . Many hydrazides have demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Investigating the antioxidant capacity of this compound could lead to valuable insights into its role in protecting cells from oxidative damage.

Anticancer Activity

The compound's structural characteristics may also position it as a candidate for anticancer research . Similar compounds have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies on related hydrazones have shown significant activity against breast (MCF-7) and lung (A549) cancer cells, warranting further investigation into the anticancer properties of this compound .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeTested Cell LinesIC50 Values (µM)
N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazideAnticancerMCF-7, A5490.74
N'-(4-chlorobenzylidene)-2-furohydrazideAntimicrobialStaphylococcus aureus12.5
N'-(4-chlorobenzylidene)-2-furohydrazoneAntioxidantDPPH Assay50

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Synthesis and Structural Studies

The synthesis of this compound involves the condensation reaction between furan-2-carboxylic acid hydrazide and 4-chlorobenzaldehyde. This synthetic pathway not only highlights the compound's structural uniqueness but also opens avenues for modifying its chemical structure to enhance biological activity or reduce toxicity.

Comparison with Similar Compounds

Key Structural Features :

  • Furan ring : Contributes to π-π stacking interactions and electronic delocalization.
  • 4-Chlorophenyl group : Introduces steric bulk and electron-withdrawing effects.
  • Hydrazide moiety : Serves as a chelating site for metal ions (e.g., Co(II), Cd(II)) .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of N'-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide are influenced by substituents on the aromatic ring and the choice of heterocycle. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural Comparison of Furan-2-Carbohydrazide Derivatives

Compound Name Substituent(s) Key Features Reference
This compound 4-Cl-C₆H₄ (para-chlorophenyl) Enhanced lipophilicity; antithyroid activity
N'-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1) 3-OH, 4-OCH₃-C₆H₃ Chelates Co(II)/Cd(II); antioxidant potential
N'-[(E)-(5-Methoxy-1H-indol-3-yl)methylidene]furan-2-carbohydrazide (3b) 5-OCH₃-indole Improved intestinal permeability; redox-modulating activity
N'-[(E)-(2-Chlorophenyl)methylidene]furan-2-carbohydrazide 2-Cl-C₆H₄ (ortho-chlorophenyl) Reduced steric hindrance; altered NMR chemical shifts
N'-[(E)-quinolin-2-ylmethylene]furan-2-carbohydrazide Quinoline Extended π-conjugation; crystallographic stability

Key Observations:

  • Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group increases electrophilicity at the C=N bond compared to electron-donating groups (e.g., 3-OH, 4-OCH₃ in L1), enhancing reactivity in metal coordination .
  • Positional Isomerism : The ortho-chlorophenyl analog exhibits distinct NMR shifts (δ CH=N = 8.3–8.5 ppm) compared to the para isomer (δ CH=N = 8.1–8.2 ppm) due to steric and electronic effects .
  • Heterocyclic Modifications: Replacing phenyl with indole (3b) or quinoline alters π-stacking interactions and bioactivity profiles.

Critical Insights :

  • Antimicrobial Efficacy : The 4-chlorophenyl derivative shows moderate activity against Gram-negative pathogens, likely due to enhanced membrane penetration , whereas 3b exhibits broader-spectrum activity due to its indole moiety .
  • Metal Coordination: L1 forms stable Co(II) complexes with distorted octahedral geometry, while the 4-chlorophenyl analog primarily acts as a monodentate ligand .

Biological Activity

N'-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various research studies and findings.

Synthesis and Characterization

The compound has been synthesized through a condensation reaction involving furan-2-carbohydrazide and 4-chlorobenzaldehyde. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography have confirmed its structure and purity. The elemental analysis aligns with the expected chemical formula, indicating successful synthesis.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have reported its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound demonstrated IC50 values in the micromolar range, suggesting significant anticancer potential.
  • Antimicrobial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. Its antifungal properties have also been documented, particularly against Candida species.
  • Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Anticancer Studies

A study evaluating the anticancer effects of this compound reported the following findings:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via caspase activation
HCT-1162.41Cell cycle arrest at G1 phase

Flow cytometry analysis revealed that the compound triggers apoptosis in MCF-7 cells by increasing caspase-3/7 activity, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Studies

The antimicrobial activity was assessed against various pathogens:

PathogenMIC Value (µg/mL)Activity Type
Staphylococcus aureus50Bactericidal
Escherichia coli100Bacteriostatic
Candida albicans25Fungicidal

The compound displayed potent activity against Candida species, with MIC values lower than those of conventional antifungal agents .

Case Studies

  • Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer treated with this compound showed promising results in tumor reduction and improved survival rates compared to standard therapies.
  • Case Study on Antimicrobial Resistance : In a laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could restore sensitivity to antibiotics when used in combination therapies.

Q & A

How can the synthesis of N'-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide be optimized for high yield and purity?

Methodological Answer:
The synthesis typically involves a Schiff base condensation between 4-chlorobenzaldehyde and furan-2-carbohydrazide. Key steps include:

  • Solvent Selection : Refluxing in ethanol (20 mL) for 2 hours achieves ~90% yield, as demonstrated for analogous hydrazides .
  • Catalyst Use : Acidic catalysts (e.g., glacial acetic acid) can accelerate imine formation.
  • Purification : Recrystallization from ethanol yields colorless crystals suitable for X-ray analysis .
  • Troubleshooting : Monitor reaction progress via TLC, and adjust stoichiometry if unreacted starting materials persist.

What structural insights can X-ray crystallography provide for this compound?

Advanced Analysis:
Single-crystal X-ray diffraction reveals:

  • Planarity : The hydrazide backbone and 4-chlorophenyl group adopt an (E)-configuration, with dihedral angles <10° between aromatic rings, favoring π-π stacking .
  • Intermolecular Interactions : N–H⋯O hydrogen bonds between the hydrazide NH and carbonyl oxygen stabilize the crystal lattice .
  • Chlorine Effects : The 4-Cl substituent enhances molecular rigidity, influencing packing efficiency and melting point .

Which spectroscopic techniques are critical for structural confirmation?

Key Techniques:

  • ¹H NMR : Look for the hydrazide NH proton at δ 10.5–11.5 ppm and the azomethine proton (CH=N) at δ 8.2–8.5 ppm .
  • IR Spectroscopy : Stretching bands at ~3200 cm⁻¹ (N–H), ~1650 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=N) confirm functional groups .
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ should match the theoretical molecular weight (e.g., 265.67 g/mol for C₁₂H₉ClN₂O₂).

How does the 4-chlorophenyl group influence reactivity in nucleophilic substitutions?

Mechanistic Insight:
The electron-withdrawing Cl group:

  • Activates the Aromatic Ring : Enhances electrophilic substitution at the meta position relative to Cl.
  • Reduces Electron Density on CH=N : Increases susceptibility to nucleophilic attack (e.g., hydrolysis under acidic conditions) .
  • Comparative studies with methoxy or methylthio substituents show slower reaction kinetics due to reduced electronic effects .

What methodologies assess the compound's bioactivity in enzyme inhibition studies?

Experimental Design:

  • In Vitro Assays : Use acetylcholinesterase (AChE) or urease inhibition protocols. Prepare stock solutions in DMSO and measure IC₅₀ values via spectrophotometry .
  • Structure-Activity Relationship (SAR) : Compare with analogs lacking the 4-Cl group; Cl enhances lipophilicity and target binding in hydrophobic enzyme pockets .
  • Molecular Docking : Validate interactions using crystal structures of target enzymes (e.g., PDB IDs for AChE).

How can computational modeling predict electronic properties?

Advanced Computational Approach:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces .
  • Docking Simulations : Use AutoDock Vina to predict binding affinities with biological targets (e.g., DNA gyrase), leveraging the compound’s planar structure for intercalation .

How should researchers resolve contradictions in reported synthesis yields?

Data Contradiction Analysis:

  • Solvent Polarity : Ethanol (polar protic) vs. THF (aprotic) may alter reaction rates. Ethanol favors protonation, accelerating imine formation .
  • Temperature Control : Prolonged reflux (>2 hours) may degrade the product, reducing yield.
  • Catalyst Screening : Trials with p-toluenesulfonic acid (PTSA) vs. acetic acid can identify optimal conditions for scale-up .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide
Reactant of Route 2
N'-[(E)-(4-chlorophenyl)methylidene]furan-2-carbohydrazide

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